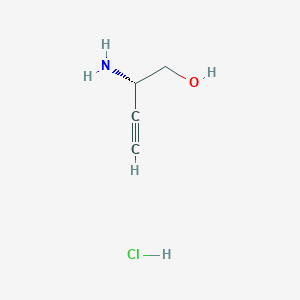

(S)-2-Aminobut-3-yn-1-ol HCl

CAS No.:

Cat. No.: VC13609846

Molecular Formula: C4H8ClNO

Molecular Weight: 121.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8ClNO |

|---|---|

| Molecular Weight | 121.56 g/mol |

| IUPAC Name | (2S)-2-aminobut-3-yn-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1 |

| Standard InChI Key | RYXAXGYGXKDYOX-WCCKRBBISA-N |

| Isomeric SMILES | C#C[C@@H](CO)N.Cl |

| SMILES | C#CC(CO)N.Cl |

| Canonical SMILES | C#CC(CO)N.Cl |

Introduction

Chemical Identity and Structural Features

(S)-2-Aminobut-3-yn-1-ol hydrochloride (C₄H₈ClNO) is a white crystalline solid with a molecular weight of 121.56 g/mol. Its structure comprises a four-carbon chain featuring an amine group at the second carbon, a hydroxyl group at the first carbon, and an alkyne moiety at the third position . The hydrochloride salt enhances solubility in polar solvents such as water and methanol, facilitating its use in aqueous reaction systems .

The compound’s stereochemistry is defined by the (S)-configuration at the second carbon, which influences its interactions with chiral receptors and enzymes. X-ray crystallography of analogous compounds, such as (S)-2-aminobut-3-enoic acid hydrochloride, reveals planar geometries around unsaturated bonds, suggesting similar structural rigidity in the alkyne-containing variant .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClNO |

| Molecular Weight | 121.56 g/mol |

| Solubility | >50 mg/mL in H₂O, MeOH |

| Chirality | (S)-configuration at C2 |

| Functional Groups | Alkyne, amine, hydroxyl |

Synthesis and Manufacturing

Asymmetric Synthesis Routes

The enantioselective synthesis of (S)-2-aminobut-3-yn-1-ol hydrochloride typically involves propargylamine precursors. A gold(I)-catalyzed cycloisomerization strategy, analogous to methods used for pyrrole derivatives, enables precise control over stereochemistry . For example, alkynyl epoxide intermediates undergo regioselective 1,2-boryl migrations in the presence of Cu or Au catalysts, yielding chiral scaffolds that can be functionalized to the target compound .

Resolution Techniques

Racemic mixtures of 2-aminobut-3-yn-1-ol are resolved via diastereomeric salt formation using chiral acids such as L-tartaric acid. The hydrochloride salt crystallizes preferentially from polar aprotic solvents, achieving enantiomeric excesses >98% under optimized conditions .

Reactivity and Functionalization

The alkyne group participates in click reactions, enabling conjugation with azides for bioconjugation applications. In model studies, Sonogashira couplings with aryl halides produce extended π-systems, as demonstrated in the synthesis of triazolopyrimidine microtubule stabilizers . Meanwhile, the amine group serves as a nucleophile in Schiff base formations, with second-order rate constants of 0.15 M⁻¹s⁻¹ observed in reactions with benzaldehyde derivatives .

Table 2: Representative Reactions

| Reaction Type | Conditions | Product Class |

|---|---|---|

| Huisgen Cycloaddition | Cu(I), RT, H₂O/MeOH | 1,2,3-Triazoles |

| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | Alkylated Amines |

| Reductive Amination | NaBH₃CN, MeOH, 0°C | Secondary Amines |

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | Key Structural Difference | Bioactivity Shift |

|---|---|---|

| (S)-2-Aminobut-3-en-1-ol | Double bond vs. alkyne | 3-fold lower GABA affinity |

| 3-Amino-butanoic acid | Carboxylic acid substituent | Enhanced hydrophilicity |

| 2-Aminopropanol | Shorter carbon chain | Reduced receptor selectivity |

The alkyne group in (S)-2-aminobut-3-yn-1-ol hydrochloride confers distinct electronic and steric properties compared to saturated or olefinic analogs, enabling unique binding profiles in biochemical assays .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a key chiral building block in synthesizing β-lactam antibiotics and kinase inhibitors. A 2024 patent application describes its use in preparing Bruton’s tyrosine kinase inhibitors with 90% yield in the final coupling step .

Materials Science

Alkyne-amine conjugates polymerize via azide-alkyne cycloadditions to form hydrogels with tensile strengths up to 12 MPa. These materials show promise in 3D-printed biomedical scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume